2-Norbornaneacetic acid

Description

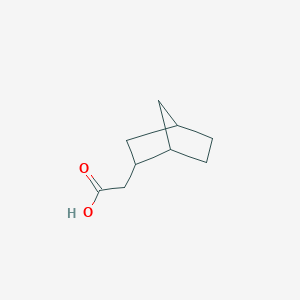

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBMPWRHCWNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905673 | |

| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-01-8, 6485-19-4 | |

| Record name | Bicyclo[2.2.1]heptane-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norborn-2-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-2-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Norbornaneacetic Acid (CAS 1007-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Norbornaneacetic acid, identified by the CAS number 1007-01-8, is a saturated bicyclic carboxylic acid. Its rigid norbornane framework provides a unique three-dimensional structure that is of interest in medicinal chemistry and materials science. This technical guide offers an in-depth overview of the properties, synthesis, and known applications of this compound, with a focus on its role as a precursor in the development of novel antibacterial agents. While direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its utility as a scaffold in drug discovery is noteworthy.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1007-01-8 | [1][2] |

| Molecular Formula | C₉H₁₄O₂ | [2][3] |

| Molecular Weight | 154.21 g/mol | [2] |

| IUPAC Name | 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | [4] |

| Synonyms | Norbornane-2-acetic acid, Bicyclo[2.2.1]heptane-2-acetic acid | [3] |

| SMILES | O=C(O)CC1CC2CCC1C2 | |

| InChI Key | FYHBMPWRHCWNBC-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Liquid | [4] |

| Boiling Point | 107-108 °C at 3 mmHg | [2] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4827 | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Norbornene-2-acetic acid (endo/exo mixture)

This step involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For the synthesis of the acetic acid derivative, acrylic acid or its ester followed by hydrolysis can be used. The reaction is typically carried out at room temperature or with gentle heating.

-

Materials: Dicyclopentadiene, acrylic acid (or methyl acrylate), toluene (or other suitable solvent).

-

Procedure:

-

Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation.

-

Dissolve the cyclopentadiene monomer in a suitable solvent like toluene in a reaction flask equipped with a stirrer and a reflux condenser.

-

Slowly add an equimolar amount of acrylic acid (or methyl acrylate) to the cyclopentadiene solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for several hours to ensure complete reaction.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

After completion, remove the solvent under reduced pressure. If an ester was used, the crude product is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield 5-norbornene-2-acetic acid.

-

The product will be a mixture of endo and exo isomers.

-

Step 2: Hydrogenation of 5-Norbornene-2-acetic acid to this compound

This step involves the catalytic hydrogenation of the double bond in the norbornene ring.

-

Materials: 5-Norbornene-2-acetic acid (from Step 1), Palladium on carbon (Pd/C, 5% or 10%), ethanol (or other suitable solvent), hydrogen gas.

-

Procedure:

-

Dissolve the 5-norbornene-2-acetic acid in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed, or no further hydrogen uptake is observed.

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by chromatography.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While this compound itself has not been reported to possess significant direct biological activity, it serves as a valuable starting material for the synthesis of biologically active compounds.

Precursor for Antibacterial Agents

A key application of this compound is in the synthesis of novel oxazolidinone antibacterials. Specifically, it has been used to create triazolyl oxazolidinones.[1][5] These synthetic compounds have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including resistant strains.[5]

Mechanism of Action of Derived Oxazolidinones

The antibacterial effect of oxazolidinones, for which this compound is a precursor, is due to their unique mechanism of action. They are protein synthesis inhibitors that act at a very early stage of this process.[6][7][8]

-

Target: The bacterial ribosome, specifically the 50S subunit.[6][8]

-

Action: Oxazolidinones bind to the P-site on the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step in protein synthesis.[6][8] This mechanism is distinct from other classes of protein synthesis inhibitors, which often target later stages of elongation.[8]

Visualization of the Antibacterial Mechanism

Caption: Mechanism of action of derived oxazolidinone antibacterials.

Experimental Protocols for Biological Evaluation

The following is a generalized protocol for assessing the antibacterial activity of compounds derived from this compound, based on standard methodologies for oxazolidinones.

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compounds (e.g., triazolyl oxazolidinones synthesized from this compound).

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis).

-

Mueller-Hinton broth (MHB) or other suitable bacterial growth medium.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the microtiter plates using MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion

This compound (CAS 1007-01-8) is a valuable building block in synthetic and medicinal chemistry. While it does not appear to have significant intrinsic biological activity, its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. Its most notable application to date is as a precursor for a new class of oxazolidinone antibacterials with potent activity against Gram-positive pathogens. Further research into derivatives of this compound may unveil additional therapeutic applications. The lack of information on its direct interaction with cellular signaling pathways presents an opportunity for future investigation.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 96 1007-01-8 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]heptane-2-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-acetic acid, also known as 2-norbornaneacetic acid, is a bridged bicyclic carboxylic acid. Its rigid, strained ring system imparts unique stereochemical properties, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the key physical characteristics of Bicyclo[2.2.1]heptane-2-acetic acid, detailed experimental protocols for their determination, and a visualization of a common synthetic workflow.

Core Physical Properties

The physical properties of Bicyclo[2.2.1]heptane-2-acetic acid are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value |

| IUPAC Name | Bicyclo[2.2.1]heptan-2-ylacetic acid |

| Synonyms | This compound |

| CAS Number | 1007-01-8 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Melting Point | 107-108 °C |

| Boiling Point | 252.3 °C at 760 mmHg; 107-108 °C at 3 mmHg |

| Density | 1.065 - 1.122 g/cm³ at 25 °C |

| pKa | Predicted for Bicyclo[2.2.1]heptane-2-carboxylic acid: 4.83 ± 0.20 |

| Solubility | Soluble in polar solvents such as water and alcohols. Quantitative data is not readily available. |

| Flash Point | >113 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized experimental methodologies for the key properties of Bicyclo[2.2.1]heptane-2-acetic acid.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Bicyclo[2.2.1]heptane-2-acetic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of Bicyclo[2.2.1]heptane-2-acetic acid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum distillation apparatus is used, and the pressure is recorded along with the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a graduated cylinder and a balance.

Methodology:

-

Mass Measurement: The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured.

-

Volume Measurement: The pycnometer is filled with Bicyclo[2.2.1]heptane-2-acetic acid to a calibrated volume at a specific temperature (e.g., 25 °C).

-

Final Mass Measurement: The mass of the filled pycnometer is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by its known volume.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A known concentration of Bicyclo[2.2.1]heptane-2-acetic acid is dissolved in water.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

-

Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

Synthetic Workflow

The synthesis of Bicyclo[2.2.1]heptane-2-acetic acid can be achieved through a multi-step process, often starting from a Diels-Alder reaction. The following diagram illustrates a plausible synthetic pathway.

Caption: Synthetic workflow for Bicyclo[2.2.1]heptane-2-acetic acid.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for Bicyclo[2.2.1]heptane-2-acetic acid. The presented information is intended to support researchers and professionals in the fields of chemistry and drug development in their efforts to utilize this versatile molecule. The unique structural characteristics of this compound, stemming from its bicyclic nature, continue to make it a subject of interest for the design and synthesis of novel chemical entities.

2-Norbornaneacetic acid molecular weight and formula

An In-depth Technical Guide to 2-Norbornaneacetic Acid

For researchers, scientists, and drug development professionals, a precise understanding of chemical compounds is paramount. This guide provides core technical information on this compound, a bicyclic organic compound.

Core Molecular Data

This compound, also known as Bicyclo[2.2.1]heptane-2-acetic acid, is a derivative of norbornane.[1][2] Its fundamental molecular properties are essential for a variety of research applications, including its use in the study of synthesis and antibacterial activities of other compounds.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | NIST[1][2], Sigma-Aldrich |

| Molecular Weight | 154.21 g/mol | Sigma-Aldrich |

| 154.2063 g/mol | NIST[1][2] | |

| CAS Registry Number | 1007-01-8 | NIST[1][2], Sigma-Aldrich |

| Density | 1.065 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 107-108 °C at 3 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.4827 | Sigma-Aldrich |

Structural and Identification Data

The unique bicyclic structure of this compound dictates its chemical reactivity and physical properties. For unambiguous identification, several standard chemical identifiers are used.

Caption: Identification properties of this compound.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are highly dependent on the research context. One cited application involves its use in studying the synthesis and antibacterial activity of triazolyl oxazolidinones. A typical experimental workflow for such a study would likely involve the following general stages.

Caption: Generalized workflow for synthesis and testing.

A detailed protocol would require specific reagent quantities, reaction conditions (temperature, time, catalysts), and precise analytical methods which should be referenced from peer-reviewed literature for replication.

References

A Comprehensive Technical Guide to Bicyclo[2.2.1]heptan-2-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-ylacetic acid, commonly known as 2-Norbornaneacetic acid, is a carbocyclic compound featuring the rigid and sterically defined norbornane scaffold. This unique structural motif is of significant interest in medicinal chemistry and materials science. The constrained bicyclic system allows for the precise spatial orientation of functional groups, making it a valuable building block in the design of bioactive molecules and structured polymers. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Chemical Identity

The unequivocally recognized IUPAC name for this compound is bicyclo[2.2.1]heptan-2-ylacetic acid . Other acceptable systematic names include 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid and norborn-2-ylacetic acid. The compound exists as a mixture of endo and exo diastereomers, arising from the orientation of the acetic acid moiety relative to the bicyclic ring system.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for bicyclo[2.2.1]heptan-2-ylacetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 1007-01-8 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Boiling Point | 107-108 °C at 3 mmHg | [2] |

| Refractive Index (n²⁰/D) | 1.4827 | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the protons of the bicyclic core and the methylene group of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet at lower field (typically >10 ppm), depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbons of the norbornane skeleton and the two carbons of the acetic acid side chain, including the carbonyl carbon at a characteristic downfield shift (around 170-180 ppm).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns of the norbornane ring system.

Synthesis of Bicyclo[2.2.1]heptan-2-ylacetic Acid

The most common and effective method for the synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is the Arndt-Eistert homologation of the readily available bicyclo[2.2.1]heptane-2-carboxylic acid. This reaction sequence extends the carbon chain of the carboxylic acid by one methylene group.

Synthetic Workflow: Arndt-Eistert Homologation

The logical workflow for the Arndt-Eistert synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is depicted in the following diagram.

References

An In-depth Technical Guide to 2-Norbornaneacetic Acid: Structure, Stereochemistry, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Norbornaneacetic acid, a saturated bicyclic carboxylic acid, presents a unique structural scaffold that has garnered interest in medicinal chemistry and materials science. Its rigid norbornane framework and the stereochemical possibilities arising from the substituent at the C-2 position offer a versatile platform for the design of novel molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential biological relevance of this compound, with a focus on its distinct endo and exo isomers. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative properties.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₄O₂, is also known as bicyclo[2.2.1]heptane-2-acetic acid.[1] Its structure consists of a bicyclo[2.2.1]heptane (norbornane) core with an acetic acid moiety attached to the C-2 position. The rigid, bridged ring system of the norbornane scaffold imparts specific spatial arrangements to its substituents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₁₄O₂ | This compound | [1] |

| Molecular Weight | 154.21 g/mol | This compound | |

| CAS Number | 1007-01-8 | This compound (isomer mixture) | [1] |

| Boiling Point | 134-136 °C (16 mmHg) | Norbornane-2-carboxylic acid (predominantly endo) | [2] |

| Melting Point | ~40 °C | Norbornane-2-carboxylic acid (predominantly endo) | [2] |

| Refractive Index | 1.4855 (20 °C) | Norbornane-2-carboxylic acid (predominantly endo) | [2] |

| Solubility | Insoluble in water | Norbornane-2-carboxylic acid | [2] |

Note: Some data pertains to the closely related norbornane-2-carboxylic acid due to limited availability of specific data for this compound isomers.

Figure 1: 2D Structure of this compound.

Stereochemistry: The Endo and Exo Isomers

The stereochemistry of this compound is a critical aspect of its molecular character. The substituent at the C-2 position can be oriented in one of two diastereomeric positions: exo or endo.

-

Exo isomer: The substituent points away from the C-7 bridge.

-

Endo isomer: The substituent points towards the C-7 bridge.

This stereochemical difference significantly influences the molecule's physical, chemical, and biological properties due to varying steric hindrance and electronic interactions. The exo isomer is generally the thermodynamically more stable of the two.

Figure 2: Stereoisomers of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Diels-Alder reaction to form the norbornene ring system, followed by hydrogenation to the saturated norbornane.

Step 1: Diels-Alder Cycloaddition

The initial step is the [4+2] cycloaddition reaction between cyclopentadiene (the diene) and acrylic acid or an acrylic acid ester (the dienophile). This reaction typically yields a mixture of endo and exo isomers of 5-norbornene-2-carboxylic acid, with the endo isomer being the kinetically favored product.

Figure 3: Diels-Alder Synthesis of 5-Norbornene-2-carboxylic Acid.

Step 2: Hydrogenation

The double bond in the 5-norbornene-2-carboxylic acid isomers is then reduced through catalytic hydrogenation to yield the final product, this compound. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Figure 4: Hydrogenation to this compound.

Experimental Protocols

Synthesis of 5-Norbornene-2-carboxylic Acid (predominantly endo)

Materials:

-

Dicyclopentadiene

-

Acrylic acid

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation.

-

In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid in toluene.

-

Slowly add the freshly distilled cyclopentadiene to the acrylic acid solution at room temperature.

-

The reaction is exothermic; maintain the temperature below 40 °C with a water bath.

-

After the addition is complete, stir the mixture at room temperature for 12 hours.

-

Remove the toluene under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Isomerization of endo to exo-5-Norbornene-2-carboxylic Acid

The thermodynamically more stable exo isomer can be obtained by isomerization of the endo isomer.

Materials:

-

endo-5-Norbornene-2-carboxylic acid

-

Sodium methoxide (CH₃ONa) or other strong base

-

Methanol or an appropriate solvent

Procedure:

-

Dissolve the endo-rich mixture of 5-norbornene-2-carboxylic acid in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux and monitor the isomerization by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Once equilibrium is reached (favoring the exo isomer), cool the reaction mixture.

-

Neutralize the base with an acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Hydrogenation to this compound

Materials:

-

5-Norbornene-2-carboxylic acid (isomer mixture)

-

Palladium on carbon (10% Pd/C)

-

Ethanol or ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 5-norbornene-2-carboxylic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the protons on the norbornane skeleton are highly dependent on their stereochemistry. In the endo isomer, the proton at C-2 is typically shielded and appears at a lower chemical shift compared to the exo isomer. The bridgehead protons (C-1 and C-4) and the methylene bridge proton (C-7) also show characteristic signals.

-

¹³C NMR: The carbon chemical shifts, particularly for C-2, C-3, and the carboxylic acid carbon, can be used to distinguish between the endo and exo isomers.

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid group is expected around 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group will be present around 1700 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (154.21 g/mol ) should be observed. Fragmentation patterns can provide further structural information.

Biological Activity and Potential Applications

While this compound itself has limited reported biological activity, its rigid scaffold is a valuable building block in drug discovery. Derivatives of norbornane have shown promising antibacterial activity.

Proposed Mechanism of Antibacterial Action: Norbornane-based cationic amphiphiles have been shown to target and disrupt bacterial cell membranes.[3][4] The mechanism is believed to involve:

-

Electrostatic Interaction: The cationic groups on the norbornane derivative interact with the negatively charged components of the bacterial membrane (e.g., phospholipids, teichoic acids).

-

Membrane Insertion: The hydrophobic norbornane core facilitates insertion into the lipid bilayer of the bacterial membrane.

-

Membrane Disruption: This insertion disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.

This membrane-disruptive mechanism is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.

Figure 5: Proposed Mechanism of Antibacterial Action of Cationic Norbornane Derivatives.

Conclusion

This compound is a structurally intriguing molecule with significant potential in the development of new therapeutic agents and advanced materials. Its well-defined stereochemistry, accessible synthetic routes, and the biological activity of its derivatives make it a compelling target for further research. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the chemistry and applications of this versatile norbornane derivative. The ability of the norbornane scaffold to serve as a rigid anchor for spatially defined functional groups opens up numerous possibilities for the rational design of molecules with specific biological targets and functions.

References

- 1. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Norbornane-2-carboxylic acid, 98%, predominantly endo isomer 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norbornane-based cationic antimicrobial peptidomimetics targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Norbornaneacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide addresses the critical gap in publicly available quantitative data on the solubility of 2-Norbornaneacetic acid in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific solubility values (e.g., in g/100mL or mol/L) remain largely unpublished. This guide, therefore, pivots to empower researchers by providing a detailed experimental framework for determining these values in-house. The methodologies outlined are standard, robust, and widely applicable for carboxylic acids.

Introduction to this compound

This compound, a derivative of the bicyclic compound norbornane, possesses a unique rigid structure that influences its physical and chemical properties, including its solubility. Its carboxylic acid functional group suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its behavior in various solvents. Understanding its solubility is paramount for applications in drug development, chemical synthesis, and material science, where it may be used as a reactant, intermediate, or final product.

Quantitative Solubility Data: A Current Overview

In the absence of established data, the following sections provide detailed experimental protocols to enable researchers to generate this critical information.

Experimental Protocol for Determining Solubility

The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Key Methodologies

1. Preparation of a Saturated Solution:

-

Objective: To create a solution in which the maximum amount of this compound is dissolved in a specific organic solvent at a given temperature.

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for continuous agitation. Temperature control is critical as solubility is temperature-dependent.

-

2. Separation of the Saturated Solution:

-

Objective: To isolate the clear, saturated solution from the excess undissolved solid.

-

Procedure:

-

Allow the mixture to stand undisturbed at the equilibrium temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding any transfer of solid particles. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent.

-

3. Determination of Solute Concentration:

-

Objective: To accurately measure the mass of this compound dissolved in the known volume of the solvent.

-

Procedure (Gravimetric Analysis):

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

4. Calculation of Solubility:

-

Objective: To express the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Formula:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Researchers should be aware of several factors that can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As a carboxylic acid, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding (e.g., alcohols) compared to nonpolar solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine these values experimentally. The detailed gravimetric method and the accompanying workflow diagram offer a clear and actionable protocol. By generating and sharing this data, the scientific community can build a more comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in drug discovery and chemical innovation.

Spectroscopic Profile of 2-Norbornaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Norbornaneacetic acid, a bridged alicyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits a complex pattern of signals characteristic of the rigid bicyclo[2.2.1]heptane framework.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.5 | s | 1H | -COOH |

| 2.31 | m | 1H | H2' (exo) |

| 2.22 | m | 1H | H1' |

| 2.18 | m | 1H | H4' |

| 2.02 | m | 2H | H2 (endo), H3 (exo) |

| 1.90 | m | 1H | H7a' |

| 1.53-1.48 | m | 2H | H5' (exo), H6' (exo) |

| 1.30 | m | 1H | H7s' |

| 1.23 | m | 1H | H3' (endo) |

| 1.14 | m | 1H | H5' (endo) |

| 1.12 | m | 1H | H6' (endo) |

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. While a complete, publicly available peak list is limited, the general chemical shift regions for the different carbon environments are well-established. Carboxylic acid carbons typically resonate in the 170-185 ppm range, while the sp³ hybridized carbons of the norbornane cage appear in the upfield region of the spectrum. A full spectrum is available for viewing on spectral databases such as SpectraBase.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~25-50 | Bicyclo[2.2.1]heptane carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~2950 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1410 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) |

| 154 | 6.3 |

| 136 | 19.8 |

| 125 | 10.8 |

| 108 | 16.4 |

| 95 | 62.7 |

| 94 | 87.7 |

| 87 | 20.5 |

| 85 | 46.9 |

| 79 | 34.7 |

| 67 | 100.0 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for example, a Bruker WH-90 or similar instrument operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Data Acquisition: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically employed.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method (for liquids or solutions): If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be prepared by depositing a drop of the neat liquid or concentrated solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or the salt plates) is recorded first. The sample is then placed in the infrared beam path, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Derivatization: Due to the low volatility of the carboxylic acid, derivatization is often employed. A common method is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane or BF₃/methanol.

-

Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column (e.g., a DB-5ms or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to separate the components of the sample.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

A Technical Guide to 2-Norbornaneacetic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Norbornaneacetic acid, a valuable building block in medicinal chemistry. Due to its limited commercial availability, this guide details potential synthetic routes and explores its application in the development of novel antibacterial agents. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate laboratory application.

Commercial Availability and Supplier Information

This compound (CAS RN: 1007-01-8) is a niche chemical with limited commercial availability. While historically listed by major suppliers such as Sigma-Aldrich, the product is now largely discontinued, presenting a significant sourcing challenge for researchers. Investigators requiring this compound may need to consider custom synthesis or explore the remaining niche suppliers.

A search of chemical supplier databases indicates that King-Pharm lists this compound; however, stock availability and lead times should be confirmed directly. Given the scarcity of this reagent, in-house synthesis is a viable and often necessary alternative.

Physicochemical and Spectroscopic Data

Sourcing detailed quantitative data from a Certificate of Analysis is challenging due to the compound's limited commercial availability. However, historical data from suppliers and data from the National Institute of Standards and Technology (NIST) provide the following key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 154.21 g/mol | --INVALID-LINK-- |

| CAS Number | 1007-01-8 | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK-- |

| Boiling Point | 107-108 °C at 3 mmHg | --INVALID-LINK-- |

| Density | 1.065 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.4827 | --INVALID-LINK-- |

Spectroscopic data, including ¹H NMR, is available through resources like ChemicalBook, providing a reference for structure confirmation for researchers undertaking its synthesis.

Synthetic Protocols for this compound

Given the commercial scarcity of this compound, a reliable synthetic protocol is essential. A plausible and well-documented approach involves a two-step process starting from the more readily available 2-norbornanone. This involves the formation of an intermediate followed by a rearrangement or hydrolysis to yield the final product. One common strategy is the homologation of a carboxylic acid precursor, such as norbornane-2-carboxylic acid, via the Arndt-Eistert synthesis.

Alternatively, a Wittig-type reaction on 2-norbornanone could be employed to introduce the two-carbon acid side chain, although this is a more complex, multi-step approach. Below is a conceptual workflow for the synthesis of this compound from 2-norbornanone, which itself can be synthesized from norbornene.

Synthesis of 2-Norbornanone (Precursor)

A robust and high-yield synthesis of 2-norbornanone from norbornene has been described in Organic Syntheses. The process involves the formation of 2-exo-norbornyl formate followed by oxidation.

Experimental Protocol:

-

Formation of 2-exo-norbornyl formate: Norbornene is refluxed with an excess of 98-100% formic acid for 4 hours. The excess formic acid is then removed by distillation under reduced pressure.

-

Oxidation to 2-Norbornanone: The crude 2-exo-norbornyl formate is dissolved in acetone and cooled in an ice bath. An 8N chromic acid solution is added dropwise, maintaining the temperature between 20-30°C. The persistence of a brownish-orange color indicates the completion of the reaction. The mixture is stirred overnight at room temperature.

-

Work-up and Purification: The reaction mixture is worked up by separating the acetone solution from the chromic sulfate sludge. The acetone solution is washed with a saturated potassium carbonate solution and dried. Acetone is removed by distillation, and the resulting crude 2-norbornanone is purified by distillation under reduced pressure.

Proposed Synthesis of this compound from 2-Norbornane-2-carboxaldehyde

A potential route from 2-norbornanone involves its conversion to 2-norbornane-2-carboxaldehyde, which can then be converted to the target acid.

Figure 1: Proposed synthetic workflow for this compound.

Application in the Synthesis of Antibacterial Agents

This compound has been utilized as a key starting material in the synthesis of novel antibacterial agents. Specifically, it has been used in the preparation of triazolyl oxazolidinones, a class of compounds known for their activity against Gram-positive bacteria.

In a study by Oludotun A. Phillips and colleagues, published in the European Journal of Medicinal Chemistry, this compound was used to introduce a lipophilic side chain onto a piperazine scaffold, which was then incorporated into the final oxazolidinone structure. The norbornane moiety is often employed in medicinal chemistry to introduce rigidity and lipophilicity, which can enhance binding to biological targets and improve pharmacokinetic properties.

General Experimental Workflow for Acyl Piperazine Synthesis

The following is a generalized experimental workflow for the acylation of a piperazine derivative using this compound, based on standard peptide coupling procedures.

Figure 2: General workflow for amide coupling.

Experimental Protocol:

-

Activation of Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). A coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred at room temperature to form an activated ester.

-

Amide Bond Formation: The piperazine derivative is added to the solution of the activated ester. The reaction is stirred at room temperature until completion, which is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution, a basic aqueous solution, and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The resulting acylated piperazine can then be further elaborated to the final triazolyl oxazolidinone antibacterial agent. The antibacterial activity of these final compounds is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The triazolyl oxazolidinones, for which this compound serves as a building block, are known to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby halting protein synthesis. This mechanism of action is distinct from many other classes of antibiotics, which contributes to their effectiveness against multi-drug resistant strains. The introduction of the this compound moiety can influence the binding affinity and overall efficacy of the final compound.

Figure 3: Inhibition of bacterial protein synthesis.

Conclusion

This compound is a valuable, albeit commercially scarce, reagent for drug discovery, particularly in the development of novel antibacterial agents. This guide provides researchers with essential information on its properties, potential synthetic routes, and a key application in the synthesis of triazolyl oxazolidinones. The detailed experimental workflows and conceptual diagrams are intended to serve as a practical resource for the scientific community engaged in the pursuit of new therapeutics.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Norbornane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of norbornane, also known as bicyclo[2.2.1]heptane, has captivated chemists for over a century. Its unique stereochemistry and inherent strain have not only provided a fertile ground for fundamental studies in reaction mechanisms and stereoisomerism but have also served as a versatile scaffold in the design of a wide array of functional molecules, most notably in the realm of medicinal chemistry. This in-depth technical guide explores the historical milestones in the discovery and synthesis of norbornane and its derivatives, provides detailed experimental protocols for key transformations, and summarizes the quantitative properties of these remarkable compounds.

From Camphor to a Synthetic Icon: A Historical Overview

The story of norbornane is intrinsically linked to the study of naturally occurring terpenes, particularly camphor. For centuries, camphor, a crystalline substance obtained from the wood of the camphor laurel tree (Cinnamomum camphora), was valued for its medicinal and aromatic properties.[1][2] However, the limited availability of natural camphor spurred chemists to unravel its intricate structure and devise synthetic routes for its production.

A pivotal moment arrived in 1903 when Finnish chemist Gustaf Komppa achieved the first total synthesis of camphor, a landmark achievement that solidified the bicyclic structure of this important natural product.[3][4] Komppa's synthesis, while complex, laid the groundwork for the field of terpene chemistry and demonstrated the power of organic synthesis in constructing complex molecular architectures.

The parent hydrocarbon, norbornane, was first synthesized through the reduction of norcamphor.[1] The name "norbornane" itself signifies its relationship to bornane (1,7,7-trimethylnorbornane), the carbon skeleton of camphor, with the "nor-" prefix indicating the absence of the methyl groups.[5] Norcamphor, the direct precursor to norbornane, can be synthesized via a Diels-Alder reaction between cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation.[6][7]

The advent of the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, revolutionized the synthesis of cyclic compounds and provided a direct and efficient route to the norbornene scaffold. This powerful cycloaddition reaction, involving a conjugated diene and a dienophile, remains a cornerstone of norbornane chemistry.

A significant figure in the application of norbornane chemistry to complex natural product synthesis was Robert Burns Woodward. In his legendary total synthesis of strychnine, published in 1954, a norbornane intermediate played a crucial role in establishing the correct stereochemistry of a key fragment of the molecule.[8][9][10][11][12] This work showcased the utility of the rigid norbornane framework in controlling the three-dimensional arrangement of atoms in complex synthetic targets.

The unique stereochemical features of norbornane derivatives, particularly the distinction between endo and exo substituents, have been a subject of extensive study. The terms endo and exo describe the relative orientation of a substituent on the bicyclic ring system.[13][14] The exo isomer has the substituent on the same side as the one-carbon bridge, while the endo isomer has it on the opposite side. This seemingly subtle difference can have a profound impact on the reactivity and biological activity of norbornane derivatives.[15][16][17]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of norbornane and its derivatives relies on a set of fundamental organic reactions. Below are detailed protocols for two key transformations: the synthesis of norcamphor and the reduction of camphor to borneol and isoborneol.

Synthesis of Norcamphor

Norcamphor serves as a crucial starting material for the preparation of norbornane and many of its derivatives. A common laboratory-scale synthesis involves the Diels-Alder reaction of cyclopentadiene with vinyl acetate, followed by hydrolysis and oxidation.

Experimental Protocol:

-

Step 1: Diels-Alder Reaction. In a well-ventilated fume hood, freshly distilled cyclopentadiene is added to an equimolar amount of vinyl acetate. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC.

-

Step 2: Hydrolysis. The resulting Diels-Alder adduct, a mixture of endo and exo isomers of 5-norbornen-2-yl acetate, is hydrolyzed using a base, such as sodium hydroxide in an aqueous methanol solution. The mixture is heated under reflux until the hydrolysis is complete.

-

Step 3: Oxidation. The resulting mixture of endo- and exo-norborneols is oxidized to norcamphor. A common oxidizing agent is a solution of chromic acid (Jones reagent) in acetone. The reaction is typically carried out at low temperatures to minimize side reactions. The crude norcamphor can be purified by sublimation or recrystallization.[18]

Reduction of Camphor to Borneol and Isoborneol

The reduction of the carbonyl group in camphor yields a mixture of the diastereomeric alcohols, borneol and isoborneol. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions.

Experimental Protocol:

-

Reduction with Sodium Borohydride. In a flask, camphor is dissolved in a suitable solvent, such as methanol or ethanol.[19] Sodium borohydride is then added portion-wise to the solution with stirring. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. This method typically yields a mixture of borneol and isoborneol, with the thermodynamically more stable isoborneol often being the major product.[20]

Quantitative Data of Norbornane and Key Derivatives

The physical and chemical properties of norbornane derivatives are crucial for their application in various fields. The following tables summarize key quantitative data for norbornane, camphor, borneol, and isoborneol.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Norbornane | 279-23-2 | C₇H₁₂ | 96.17 | 85-88[5][21] | 106 | - |

| (+)-Camphor | 464-49-3 | C₁₀H₁₆O | 152.23 | 175–177[1] | 209[1] | 0.992[1] |

| (-)-Camphor | 464-48-2 | C₁₀H₁₆O | 152.23 | 177-179[22] | 204[22] | - |

| (±)-Camphor | 76-22-2 | C₁₀H₁₆O | 152.23 | 175-177[2] | 204[23] | 0.992[2] |

| (±)-Borneol | 507-70-0 | C₁₀H₁₈O | 154.25 | 208 | 213 | 1.011[20] |

| (-)-Borneol | 464-45-9 | C₁₀H₁₈O | 154.25 | 208 | 212 | 1.011 |

| (±)-Isoborneol | 124-76-5 | C₁₀H₁₈O | 154.25 | 212-214 | 212-214 | - |

| Compound | Solubility in Water | Solubility in Organic Solvents |

| Norbornane | Insoluble[24] | Soluble in organic solvents[24] |

| Camphor | 1.2 g/L[1] | Soluble in acetone, ethanol, diethyl ether, chloroform, and acetic acid[25] |

| Borneol | 738 mg/L at 25 °C[26] | Soluble in ethanol, DMSO, and dimethyl formamide[27]; Soluble in acetone, benzene, chloroform, decalin, dichloromethane, diethyl ether, tetralin, toluene, xylene[20] |

| Isoborneol | - | Soluble in acetone, ethanol, p-cymene, and p-xylene[28] |

Norbornane Derivatives in Drug Discovery: Signaling Pathways and Mechanisms of Action

The rigid and well-defined three-dimensional structure of the norbornane scaffold has made it an attractive template for the design of bioactive molecules. Several norbornane derivatives have found clinical applications, and their mechanisms of action provide valuable insights into their therapeutic effects.

Amantadine: An Antiviral Agent

Amantadine, an adamantane derivative which shares structural similarities with the norbornane cage, was one of the first antiviral drugs to be developed. It is effective against the influenza A virus.[29][30]

Mechanism of Action: Amantadine's primary antiviral mechanism involves the blockage of the M2 proton channel of the influenza A virus.[31][32] This channel is crucial for the uncoating of the virus within the host cell, a process necessary for the release of viral RNA and subsequent replication. By inhibiting the M2 channel, amantadine effectively halts the viral life cycle at an early stage.[33]

Caption: Mechanism of action of Amantadine.

Biperiden: An Anti-Parkinson's Agent

Biperiden is an anticholinergic drug used in the treatment of Parkinson's disease and other extrapyramidal symptoms.[34] Its structure incorporates a norbornene moiety.

Mechanism of Action: In Parkinson's disease, there is an imbalance between the neurotransmitters dopamine and acetylcholine in the basal ganglia. Biperiden acts as a competitive antagonist of muscarinic acetylcholine receptors (primarily the M1 subtype) in the central nervous system.[35][36][37] By blocking the action of acetylcholine, biperiden helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[38]

Caption: Mechanism of action of Biperiden.

Conclusion

From its origins in the structural elucidation of a natural product to its current role as a versatile building block in medicinal chemistry and materials science, the norbornane scaffold has proven to be of enduring importance. The historical journey of norbornane and its derivatives is a testament to the progress of organic synthesis and our increasing ability to design and create molecules with specific functions. The unique conformational constraints and reactivity of this bicyclic system will undoubtedly continue to inspire the development of novel therapeutics and advanced materials for years to come.

References

- 1. Camphor - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. IV.—Synthesis of camphoric acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Norbornane [chemeurope.com]

- 6. Norcamphor - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 9. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Strychnine: From Isolation to Total Synthesis – Part 2 - ChemistryViews [chemistryviews.org]

- 12. ias.ac.in [ias.ac.in]

- 13. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. NORCAMPHOR synthesis - chemicalbook [chemicalbook.com]

- 19. cerritos.edu [cerritos.edu]

- 20. Borneol - Sciencemadness Wiki [sciencemadness.org]

- 21. Norbornane | 279-23-2 [chemicalbook.com]

- 22. chemicalpoint.eu [chemicalpoint.eu]

- 23. DL-Camphor, 96% | Fisher Scientific [fishersci.ca]

- 24. CAS 279-23-2: Norbornane | CymitQuimica [cymitquimica.com]

- 25. Camphor | 76-22-2 [chemicalbook.com]

- 26. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Amantadine - Wikipedia [en.wikipedia.org]

- 30. Amantadine | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]

- 31. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. droracle.ai [droracle.ai]

- 33. m.youtube.com [m.youtube.com]

- 34. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]

- 35. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 36. mims.com [mims.com]

- 37. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 38. biperiden | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Reactivity of the Norbornane Scaffold

Introduction to the Norbornane Scaffold

Norbornane, systematically named bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1] Its rigid, cage-like structure is derived from a cyclohexane ring bridged by a methylene group between carbons 1 and 4. This unique three-dimensional arrangement results in significant ring strain and distinct stereochemical properties, making it a valuable scaffold in organic chemistry.[1] The norbornane framework is a cornerstone in the study of reaction mechanisms, stereoselectivity, and the behavior of strained systems.[1][2] Its derivatives have found widespread applications in medicinal chemistry, polymer science, and materials science.[1][3][4] This guide provides a comprehensive overview of the fundamental reactivity of the norbornane scaffold, focusing on its synthesis, key reaction pathways, quantitative reactivity data, and detailed experimental protocols.

Core Reactive Principles: Strain and Stereochemistry

The reactivity of the norbornane scaffold is largely dictated by two key features: inherent ring strain and well-defined stereochemistry.

Ring Strain

The bicyclic structure of norbornane forces its bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain. The unsaturated analogue, norbornene, possesses even greater strain due to the presence of a double bond in the six-membered ring.[5] This high ring strain makes norbornene a highly reactive alkene, as reactions that lead to the saturation of the double bond release this strain.[5] This inherent reactivity is exploited in various chemical transformations, including polymerization and cycloaddition reactions.[5][6]

Exo and Endo Stereoselectivity

The bridged structure of norbornane creates two distinct faces for substituent attachment and reagent approach: the exo and endo faces.

-

Exo face: The face that is anti to the longest bridge (the C5-C6 bond). It is generally less sterically hindered.

-

Endo face: The face that is syn to the longest bridge. It is typically more sterically hindered.

This steric difference profoundly influences the stereochemical outcome of reactions. For instance, in Diels-Alder reactions forming the norbornene scaffold, the "endo rule" often favors the formation of the endo isomer due to secondary orbital interactions, even though the exo product is thermodynamically more stable. However, many reactions on the norbornene scaffold itself, such as reductions or epoxidations, show a strong preference for exo attack due to the lower steric hindrance on that face.[7]

Major Reaction Pathways

The unique structural and electronic properties of the norbornane scaffold give rise to a rich and diverse reactivity profile. The following sections detail the most important reaction pathways.

Synthesis via Diels-Alder Reaction

The primary method for synthesizing the norbornene core is the [4+2] Diels-Alder cycloaddition of cyclopentadiene with a suitable dienophile (e.g., ethylene, maleic anhydride).[5][8] Cyclopentadiene must be generated in situ by cracking its dimer, dicyclopentadiene, as it readily dimerizes at room temperature.[5]

Caption: Diels-Alder synthesis of the norbornene scaffold.

Carbocation-Mediated Reactions and Wagner-Meerwein Rearrangements

The norbornyl system is famous for its role in the "non-classical carbocation" debate. The 2-norbornyl cation, generated from the solvolysis of 2-norbornyl derivatives, exhibits unusual stability and reactivity. This is attributed to the delocalization of the positive charge through sigma bond participation, forming a bridged, non-classical ion.

A key consequence of carbocation formation in the norbornane system is the propensity for Wagner-Meerwein rearrangements. These are[3][9]-sigmatropic shifts of an alkyl, aryl, or hydride group to an adjacent carbocationic center.[7] This process often leads to the formation of a more stable carbocation and results in skeletal rearrangement of the norbornane framework. For example, the dehydration of isoborneol to camphene is a classic illustration of this rearrangement.[7]

Caption: Generalized workflow of a Wagner-Meerwein rearrangement.

Radical Reactions

The norbornane scaffold can also undergo radical reactions, which are crucial for certain functionalization strategies. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. Radical reactions offer pathways to products that are often inaccessible through ionic mechanisms. For example, the Barton-McCombie deoxygenation or radical additions across the norbornene double bond are synthetically useful transformations.

Caption: General mechanism for radical reactions on the norbornane scaffold.

Cycloaddition Reactions

The strained double bond of norbornene is highly susceptible to cycloaddition reactions beyond the Diels-Alder synthesis. These include [2+2] cycloadditions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed cycloadditions. Strain-promoted reactions, such as the strain-promoted azide-alkene cycloaddition (SPAAC), are particularly efficient with norbornene derivatives and are widely used in bioconjugation chemistry. The acceleration in these reactions is due to the ease with which the strained alkene can be distorted into the transition state geometry.[10]

Quantitative Reactivity Data

Summarizing quantitative data allows for direct comparison of the thermodynamic and kinetic properties of the norbornane scaffold and its derivatives.

Thermodynamic Data for Norbornane

The following table summarizes key thermodynamic properties of norbornane. This data is crucial for understanding the energy landscape of reactions involving this scaffold.

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -53.6 ± 1.2 | kJ/mol | Combustion Calorimetry | [8] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 40.11 ± 0.43 | kJ/mol | Vapor Pressure Measurement | [8] |

| Molar Enthalpy of Fusion (360.8 K) | 4.35 ± 0.21 | kJ/mol | DSC | [8] |

| Enthalpy of Hydrogenation of Norbornene (gas) | -137.0 ± 0.4 | kJ/mol | Calorimetry | [10] |

| Strain Enthalpy | 71.8 | kJ/mol | Group-additive procedure | [8] |

Data sourced from the NIST WebBook and cited literature.[8][10]

Kinetic Data for Reactions of Norbornene

Kinetic data provides insight into the rates of various reactions. The table below presents second-order rate constants for the bromofunctionalization of norbornene compared to other cycloalkenes.

| Reaction | Substrate | Rate Constant (k₂) at 10°C | Units | Solvent | Reference |

| Bromination with NBS | Norbornene | 0.35 ± 0.02 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |

| Bromination with NBS | Cyclopentene | 0.044 ± 0.004 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |

| Bromination with NBS | Cyclohexene | 0.036 ± 0.001 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |

The significantly higher rate constant for norbornene highlights the activating effect of its ring strain.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions involving the norbornane scaffold, intended for practical laboratory application.

Protocol 1: Diels-Alder Synthesis of a Norbornene Derivative

This protocol describes the synthesis of 5-n-Butyl-2-norbornene.

Materials:

-

Dicyclopentadiene (DCPD)

-

Butadiene

-

Autoclave reactor

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used immediately.

-

Diels-Alder Reaction: The synthesis of 5-n-butyl-2-norbornene is carried out in a high-pressure autoclave.

-